4-Chloro-2-methylbenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

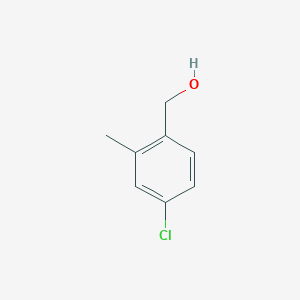

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXBDGJNZJKLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373996 | |

| Record name | 4-Chloro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129716-11-6 | |

| Record name | 4-Chloro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methylbenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbenzyl alcohol is a halogenated aromatic alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its physical properties is crucial for its effective use in research and development, enabling accurate modeling, reaction design, and process optimization. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details experimental protocols for their determination, and outlines a common synthetic pathway.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Melting Point | 60-64 °C | [1][2] |

| Boiling Point | (Predicted) | N/A |

| Density | (Predicted) | N/A |

| Physical Form | Solid, white to off-white powder or crystals | [1] |

| Solubility | Soluble in Methanol | [2] |

| CAS Number | 129716-11-6 | [1][2] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical properties of aromatic alcohols like this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point to ensure accuracy.[3]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[3]

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for designing reaction conditions, purification procedures, and formulation strategies.

Methodology: Qualitative and Semi-Quantitative Analysis

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane).

-

Qualitative Assessment: To a test tube containing a small, pre-weighed amount of this compound (e.g., 10 mg), a small volume of the selected solvent (e.g., 1 mL) is added. The mixture is agitated vigorously. Visual inspection determines if the solid dissolves completely, partially, or not at all.

-

Semi-Quantitative Assessment (Cloud Point Method): For more precise measurements, a known mass of the compound is dissolved in a minimal amount of a suitable solvent.[4] A second solvent in which the compound is less soluble is then titrated into the solution until the first sign of persistent cloudiness (the cloud point) is observed.[4] This allows for the determination of the solubility limit.[4]

Synthesis Pathway

This compound can be synthesized via the reduction of 4-chloro-2-methylbenzoic acid. This is a common and effective method for the preparation of substituted benzyl alcohols.

References

4-Chloro-2-methylbenzyl alcohol chemical structure and IUPAC name

This whitepaper serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of 4-Chloro-2-methylbenzyl alcohol, covering its fundamental chemical identity, synthesis, and critical applications in the pharmaceutical landscape.

Core Molecular Identity

At its core, this compound is a substituted aromatic alcohol. The structural foundation is a benzene ring, which is functionalized with three substituents: a chlorine atom at the fourth carbon position (para), a methyl group at the second carbon position (ortho), and a hydroxymethyl group (-CH₂OH) at the first carbon position.

Chemical Structure and IUPAC Nomenclature

The precise arrangement of these functional groups is critical to the molecule's reactivity and its utility as a synthetic building block.

Chemical Structure Diagram:

Caption: Molecular structure of this compound.

IUPAC Name: The systematic and unambiguous name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is (4-chloro-2-methylphenyl)methanol .[1][2] This nomenclature correctly identifies the parent alcohol (methanol) and the complex substituent attached to it.

Physicochemical Data and Properties

A thorough understanding of the physicochemical properties is paramount for experimental design, ensuring both safety and optimal reaction conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO | [3][4][5][6] |

| Molecular Weight | 156.61 g/mol | [3][4][5][6] |

| Appearance | White to off-white crystalline powder or solid | [5] |

| Melting Point | 60-64 °C | [4] |

| Boiling Point | 234 °C (lit.) | [7] |

| Solubility | Soluble in methanol; soluble in water (2.5 mg/ml at 20°C) | [7] |

| CAS Number | 129716-11-6 | [3][4][5][6] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the reduction of the corresponding aldehyde, 4-chloro-2-methylbenzaldehyde. This transformation is a cornerstone of organic synthesis, valued for its efficiency and high yield.

Recommended Synthetic Workflow

The preferred laboratory method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent, a choice predicated on its selectivity and operational simplicity.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Chloro-2-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 4-chloro-2-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction Step: Cool the flask in an ice-water bath to 0 °C. Add sodium borohydride (1.1 eq) in small portions over 15-20 minutes. The portion-wise addition is a critical control measure to manage the exothermic reaction and prevent runaway temperature.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at ambient temperature for 2-3 hours. The reaction's completion should be verified using Thin Layer Chromatography (TLC).

-

Work-up: Carefully add deionized water to quench any unreacted NaBH₄.

-

Solvent Removal & Extraction: Remove methanol under reduced pressure. Extract the resulting aqueous layer with dichloromethane (3x volumes).

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine. This step removes acidic impurities and residual water.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The final product, this compound, can be purified to high homogeneity by recrystallization from a hexanes/ethyl acetate solvent system.

Applications in Drug Discovery and Development

This compound is not an end product in itself but a crucial intermediate in the synthesis of complex molecules with pharmacological activity. Its utility stems from the specific stereoelectronic properties conferred by its substitution pattern.

The primary application lies in its role as a structural motif in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs).[8] The presence of the chloro and methyl groups on the phenyl ring allows for fine-tuning of a molecule's lipophilicity and steric profile, which are critical parameters for optimizing drug-receptor interactions and pharmacokinetic properties. While specific drug synthesis pathways are often proprietary, the use of similar substituted benzyl alcohols is well-documented in the synthesis of anesthetics, antivirals, and kinase inhibitors.[9][10]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[7]

-

Stability: The product is chemically stable under standard ambient conditions.

References

- 1. 4 Chloro-2-methoxybenzyl alcohol | C8H9ClO2 | CID 3549393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-methylbenzyl alcohol 95% | CAS: 39652-31-8 | AChemBlock [achemblock.com]

- 3. This compound [stenutz.eu]

- 4. This compound 97 CAS#: 129716-11-6 [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 129716-11-6 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Chlorobenzyl alcohol | 873-76-7 [chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. innospk.com [innospk.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

(4-chloro-2-methylphenyl)methanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-chloro-2-methylphenyl)methanol, a halogenated aromatic alcohol of interest in organic synthesis and potentially in drug discovery. This document outlines its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications, with a focus on its role as a chemical intermediate.

Chemical Identity and Properties

(4-chloro-2-methylphenyl)methanol is a substituted benzyl alcohol. Its structure features a benzene ring with a chlorosubstituent at the 4-position, a methyl group at the 2-position, and a hydroxymethyl group at the 1-position.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 129716-11-6 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| IUPAC Name | (4-chloro-2-methylphenyl)methanol |

Table 2: Physicochemical Properties (Predicted and Inferred)

| Property | Value | Source/Basis |

| Appearance | Colorless to pale yellow liquid or solid | Inferred from related chlorobenzyl alcohols[1] |

| Odor | Aromatic | Inferred from related benzyl alcohols[1] |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred from general properties of benzyl alcohols and chlorinated toluenes[2][3] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis of (4-chloro-2-methylphenyl)methanol

While specific literature detailing the synthesis of (4-chloro-2-methylphenyl)methanol is limited, a common and effective method for the preparation of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.

Experimental Protocol: Reduction of 4-chloro-2-methylbenzaldehyde

This protocol describes a general method for the synthesis of (4-chloro-2-methylphenyl)methanol via the reduction of 4-chloro-2-methylbenzaldehyde. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Materials:

-

4-chloro-2-methylbenzaldehyde

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylbenzaldehyde (1.0 equivalent) in methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until gas evolution ceases.

-

Workup: Remove the methanol under reduced pressure. To the resulting residue, add deionized water and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude (4-chloro-2-methylphenyl)methanol by silica gel column chromatography.

Applications in Research and Development

Substituted benzyl alcohols like (4-chloro-2-methylphenyl)methanol are valuable intermediates in organic synthesis. The hydroxyl group can be easily converted to other functional groups, making it a versatile building block for more complex molecules.

-

Pharmaceutical Synthesis: Benzyl alcohols are precursors to a wide range of active pharmaceutical ingredients (APIs). The reactivity of the alcohol moiety allows for its incorporation into larger molecular scaffolds.[2][4]

-

Intermediate for Fine Chemicals: This compound can serve as a starting material for the synthesis of various fine chemicals, including esters and ethers used in fragrances and other specialty applications.

-

Protecting Group Chemistry: In multi-step organic syntheses, the benzyl group is often used as a protecting group for alcohols and carboxylic acids due to its stability and ease of removal under mild conditions.[2]

Due to the limited publicly available data, there are no known specific signaling pathways directly involving (4-chloro-2-methylphenyl)methanol at this time. Its primary role in a research and development context is as a synthetic intermediate.

References

Solubility Profile of 4-Chloro-2-methylbenzyl Alcohol in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbenzyl alcohol (C₈H₉ClO, CAS No: 129716-11-6) is a white to off-white crystalline powder with a molecular weight of 156.61 g/mol and a melting point range of 60-64 °C.[1][2] Its utility in the synthesis of active pharmaceutical ingredients and other fine chemicals necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation development.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in grams per 100 g of solvent) for this compound in a range of common organic solvents. However, qualitative information is available, indicating its general solubility in at least one polar organic solvent.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1][2] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified.

The absence of comprehensive quantitative data highlights a knowledge gap and underscores the importance of experimental determination of solubility for specific applications. The general principle of "like dissolves like" suggests that this compound, as a substituted aromatic alcohol, is likely to exhibit appreciable solubility in other polar organic solvents such as ethanol, acetone, and ethyl acetate. However, experimental verification is essential.

Experimental Protocol for Solubility Determination: Gravimetric Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4][5][6][7] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solid.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with airtight seals

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven or vacuum desiccator

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a pre-weighed vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature orbital shaker or water bath. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: Once equilibrium is achieved, allow the vial to rest in the constant temperature environment for a period (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution using a syringe filter into a pre-weighed, dry container.

-

Gravimetric Analysis:

-

Weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely using a gentle stream of inert gas, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again.

-

-

Calculation: The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.

Solubility ( g/100 g solvent) = [(Mass of container + residue) - (Mass of empty container)] / [(Mass of container + solution) - (Mass of container + residue)] * 100

Workflow for Solubility Determination and Analysis

The following diagram illustrates the logical workflow for determining and analyzing the solubility of a solid organic compound like this compound.

Caption: Workflow for Determining Solid-Liquid Solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, its qualitative solubility in methanol is established. For researchers and professionals in drug development, the provided detailed experimental protocol for the gravimetric shake-flask method offers a robust approach to determine the precise solubility in solvents relevant to their work. The systematic workflow presented ensures that such determinations are carried out in a logical and reproducible manner, leading to reliable data that can inform critical decisions in synthesis, purification, and formulation. Further experimental studies are encouraged to populate the solubility data for this important chemical intermediate.

References

- 1. 129716-11-6 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound 97 CAS#: 129716-11-6 [m.chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectroscopic Profile of 4-Chloro-2-methylbenzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-methylbenzyl alcohol (CAS No. 129716-11-6). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such data, and provides a visual workflow for the analytical process.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic theory and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.35 | d | 1H | Ar-H |

| ~7.20 | d | 1H | Ar-H |

| ~7.15 | dd | 1H | Ar-H |

| ~4.65 | s | 2H | -CH₂OH |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~1.80 | br s | 1H | -OH |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Chemical shifts are approximate and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~139.0 | Ar-C (quaternary) |

| ~137.5 | Ar-C (quaternary) |

| ~133.0 | Ar-C (quaternary) |

| ~130.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~126.5 | Ar-CH |

| ~63.0 | -CH₂OH |

| ~18.5 | Ar-CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm). Chemical shifts are approximate.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 850-800 | Strong | C-H bend (out-of-plane, substituted benzene) |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Relative Intensity | Assignment |

| 156/158 | High | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 141/143 | Medium | [M-CH₃]⁺ |

| 125 | High | [M-OCH₃]⁺ or [M-H₂O-H]⁺ |

| 121 | Medium | [M-Cl]⁺ |

| 107 | Medium | [M-Cl-CH₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Ionization method: Electron Ionization (EI). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Utilize a standard single-pulse sequence. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. Typical parameters involve a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and the accumulation of 1024 or more scans to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the resulting fine powder into a pellet-forming die.

-

Press the powder under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Gas Chromatography (GC):

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of approximately 40-400 amu.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Experimental workflow for spectroscopic analysis.

A Technical Guide to 4-Chloro-2-methylbenzyl alcohol: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbenzyl alcohol is a substituted aromatic alcohol that serves as a valuable intermediate in organic synthesis. Its structural features, including a chlorinated and methylated phenyl ring, make it a versatile building block for the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and its potential applications in drug development, with a focus on its role as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs).

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The purity of the commercially available product is typically high, making it suitable for most research and development applications.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number/SKU | Purity | CAS Number | MDL Number |

| Sigma-Aldrich | 647551 | 97% | 129716-11-6 | MFCD06201140 |

| Chem-Impex | 27669 | ≥ 99% (GC) | 129716-11-6 | MFCD06201140 |

| TCI America | C3069 | >98.0% (GC) | 129716-11-6 | MFCD06201140 |

| Sciedco | 11-717318 | Min. 98.0% (GC) | 129716-11-6 | MFCD06201140 |

| Oakwood Chemical | 022248 | Not Specified | 129716-11-6 | MFCD06201140 |

| AChemBlock | N25728 | 95% | 39652-31-8 | MFCD18393674 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 60-64 °C (lit.) |

| Solubility | Soluble in methanol.[2] |

| Storage Temperature | Sealed in dry, Room Temperature[2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-chloro-2-methylbenzaldehyde, using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 4-chloro-2-methylbenzaldehyde

This protocol is based on general procedures for the sodium borohydride reduction of aromatic aldehydes.

Materials:

-

4-chloro-2-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-methylbenzaldehyde (1 equivalent) in methanol (10 volumes). Place the flask in an ice bath and begin stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 20 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Quenching the Reaction: Carefully quench the reaction by slowly adding 1 M HCl solution dropwise until the effervescence ceases. This will neutralize the excess sodium borohydride and the borate esters.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Work-up: To the remaining aqueous layer, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

Diagram 1: Synthetic Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Application in Drug Development: Intermediate for NSAIDs

This compound is a potential precursor for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). While a direct synthesis of a commercially available drug from this specific alcohol is not prominently documented in the literature, its structural motif is present in some fenamic acid derivatives, a class of NSAIDs. For instance, the structurally related tolfenamic acid is synthesized from 3-chloro-2-methylaniline and 2-chlorobenzoic acid.[3][4][5][6][7] The general role of such substituted aromatic compounds is to provide the core structure onto which other functional groups are added to achieve the desired pharmacological activity.

Signaling Pathway of NSAIDs

The primary mechanism of action of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9][10]

Diagram 2: NSAID Mechanism of Action

Caption: The signaling pathway inhibited by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Conclusion

This compound is a readily available and synthetically useful intermediate. Its preparation via the reduction of the corresponding aldehyde is a straightforward and scalable process. For researchers in drug development, this compound represents a potential starting material for the synthesis of novel therapeutic agents, particularly within the class of anti-inflammatory drugs. A thorough understanding of its properties and synthetic routes is essential for its effective utilization in the design and development of new chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 CAS#: 129716-11-6 [m.chemicalbook.com]

- 3. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]

- 4. A kind of synthetic method of tolfenamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Tolfenamic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN104557584A - Method for synthesizing tolfenamic acid - Google Patents [patents.google.com]

- 7. CN103172530A - Preparation method of tolfenamic acid - Google Patents [patents.google.com]

- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-methylbenzyl Alcohol

This guide provides comprehensive safety data and handling precautions for 4-Chloro-2-methylbenzyl alcohol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

| Property | Value | Reference |

| CAS Number | 129716-11-6 | [1] |

| Molecular Formula | C8H9ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 60-64 °C | [1] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1] |

Hazard Identification and Classification

Signal Word: Danger

Hazard Pictograms:

-

GHS05: Corrosion

Hazard Statements:

-

H318: Causes serious eye damage.[2]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage Class: 11 - Combustible Solids

Handling and Storage

Safe handling and storage are crucial to prevent exposure and accidents.

Precautions for Safe Handling: [3][4]

-

Handle in a well-ventilated place or under a fume hood.[3][4]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not inhale gases, fumes, dust, mist, vapor, and aerosols.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Use non-sparking, explosion-proof equipment as it is a combustible solid.[3][4]

-

Keep away from heat, open flames, hot surfaces, and other sources of ignition.[3]

Conditions for Safe Storage: [3][4]

-

Keep container tightly sealed.[3]

-

Store away from incompatible materials.[3]

-

Protect from freezing and physical damage.[3]

Exposure Controls and Personal Protection

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a dust mask type N95 (US) or equivalent.

First Aid Measures

The following diagram outlines the logical steps for first aid in case of exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Personal Precautions:

-

Ensure adequate ventilation and that air-handling systems are operational.[3]

-

Avoid all personal contact, including inhalation of dust.[5]

-

Wear appropriate protective clothing, gloves, safety glasses, and a dust respirator.[5]

-

Remove all sources of ignition.[3]

Environmental Precautions:

-

Prevent spillage from entering drains or water courses.[5]

Methods for Cleaning Up:

-

Use dry clean-up procedures and avoid generating dust.[5]

-

Sweep up, shovel up, or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[5]

-

Wash the spill area with large amounts of water.[5]

The following workflow visualizes the steps for handling an accidental release.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]

-

Specific Hazards: May emit corrosive and poisonous fumes in a fire, including carbon oxides and hydrogen chloride gas.[5][6] Containers may burn even though the substance is not highly flammable.[5]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Contaminated packaging should be disposed of as unused product.[6]

References

- 1. This compound 97 CAS#: 129716-11-6 [m.chemicalbook.com]

- 2. chemical-label.com [chemical-label.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Chloro-2-methylbenzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Chloro-2-methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. This document outlines the theoretical basis for its thermal behavior, plausible decomposition pathways, and detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS). The insights provided are intended to guide researchers, scientists, and drug development professionals in the safe handling, storage, and application of this compound in thermally sensitive processes.

Introduction: The Significance of this compound

This compound (C₈H₉ClO) is a substituted aromatic alcohol with a molecular weight of 156.61 g/mol .[1] Its structure, featuring a chlorinated and methylated benzene ring with a hydroxymethyl group, makes it a versatile building block in organic synthesis.[2][3][4] The thermal stability of such intermediates is a critical parameter, influencing everything from reaction kinetics and product purity to process safety and material storage. Understanding the temperature thresholds at which decomposition occurs and the nature of the resulting products is paramount for developing robust and safe manufacturing processes.

This guide provides a detailed examination of the thermal properties of this compound. While specific, publicly available experimental data on its thermal decomposition is limited, this document synthesizes information from analogous halogenated and substituted benzyl alcohols to present a scientifically grounded assessment.

Physicochemical and Thermal Properties

A foundational understanding of the compound's physical properties is essential before delving into its thermal decomposition.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | White to off-white solid/crystal | |

| Melting Point (mp) | 60-64 °C | [1][5] |

| Boiling Point (bp) | Not readily available | Data not found in searches; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in methanol | [5] |

Thermal Stability Analysis: Methodologies and Expected Behavior

To comprehensively assess the thermal stability of this compound, a combination of thermoanalytical techniques is indispensable. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for this purpose.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue.

Based on the thermal behavior of similar halogenated organic compounds, a TGA curve for this compound under an inert atmosphere (e.g., nitrogen) would be expected to show:

-

Initial Stability: No significant mass loss below its melting point.

-

Onset of Decomposition: A gradual to sharp decrease in mass, likely commencing in the range of 150-250°C. The presence of the chloro- and methyl- groups may influence the bond dissociation energies within the molecule.

-

Multi-stage Decomposition: The decomposition may occur in one or multiple steps, corresponding to the cleavage of different functional groups.

-

Char Residue: A certain percentage of char residue may remain at higher temperatures, indicative of the formation of polymeric or carbonaceous material.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic processes.

A DSC analysis of this compound would likely reveal:

-

Melting Endotherm: A sharp endothermic peak corresponding to its melting point in the range of 60-64 °C.[1][5]

-

Decomposition Exotherm(s): Following the melting point, at higher temperatures, one or more exothermic peaks would indicate the energy released during the decomposition process. The profile of these peaks can provide information about the kinetics of decomposition.

Plausible Decomposition Pathways

The thermal decomposition of this compound is anticipated to be a complex process involving radical and/or concerted mechanisms. The presence of the benzylic alcohol, methyl, and chloro substituents on the aromatic ring dictates the likely points of bond scission.

The following pathways are proposed based on the known chemistry of benzyl alcohols and halogenated aromatic compounds:[12][13]

-

Dehydration: Intermolecular dehydration between two alcohol molecules to form a dibenzyl ether and water. This is a common reaction for alcohols at elevated temperatures.[14]

-

Dehydrochlorination: Elimination of hydrogen chloride (HCl) to form a reactive intermediate, which could subsequently polymerize. The presence of chlorine makes this a plausible pathway.[15]

-

Homolytic Cleavage:

-

C-C Bond Scission: Cleavage of the bond between the aromatic ring and the hydroxymethyl group to form a 4-chloro-2-methylphenyl radical and a hydroxymethyl radical.

-

C-Cl Bond Scission: Cleavage of the carbon-chlorine bond to form a 2-methylbenzyl alcohol radical and a chlorine radical.

-

Benzylic C-O Bond Scission: Cleavage of the bond between the benzylic carbon and the hydroxyl group.

-

-

Rearrangement and Secondary Reactions: The initial radical species can undergo rearrangement, abstraction, and combination reactions to form a complex mixture of secondary products, including aldehydes (4-chloro-2-methylbenzaldehyde), toluenes, and chlorinated aromatic compounds.[16][17][18]

Diagram of Plausible Decomposition Pathways

References

- 1. This compound 97 CAS#: 129716-11-6 [m.chemicalbook.com]

- 2. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 3. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 129716-11-6 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. mt.com [mt.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. qualitest.ae [qualitest.ae]

- 10. Differential Scanning Calorimetry Analysis [intertek.com]

- 11. worldoftest.com [worldoftest.com]

- 12. tandfonline.com [tandfonline.com]

- 13. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 14. mdpi.com [mdpi.com]

- 15. GC-MS thermal desorption-pyrolysis analyses - Laboratoire Dubois [laboratoiredubois.ch]

- 16. researchgate.net [researchgate.net]

- 17. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Derivatives and Analogues of 4-Chloro-2-methylbenzyl Alcohol for Researchers and Drug Development Professionals

Introduction

4-Chloro-2-methylbenzyl alcohol is a versatile aromatic alcohol that serves as a crucial intermediate in the synthesis of a wide array of chemical entities. Its substituted benzene ring makes it a valuable building block in the development of novel compounds with diverse applications, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the known derivatives and analogues of this compound, with a focus on their synthesis, biological activities, and structure-activity relationships. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Structure and Physicochemical Properties

This compound possesses a straightforward yet reactive structure, which is the foundation for its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 129716-11-6 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 60-64 °C |

| Purity | >97% |

Known Derivatives of this compound

The hydroxyl group of this compound is the primary site for derivatization, allowing for the formation of ethers and esters. These derivatives are explored for various biological activities.

Ether Derivatives

The synthesis of ether derivatives from this compound can be readily achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

General Synthetic Workflow for Ether Derivatives:

Caption: General workflow for the Williamson ether synthesis of this compound derivatives.

While specific antimicrobial data for a wide range of 4-chloro-2-methylbenzyl ethers is not extensively reported in publicly available literature, the structural similarity to other antimicrobial benzyl ethers suggests their potential in this area. For instance, derivatives of benzyl alcohol have shown activity against various bacterial strains.

Ester Derivatives

Esterification of this compound is another common derivatization strategy, often accomplished through Fischer esterification. This acid-catalyzed reaction involves reacting the alcohol with a carboxylic acid.

General Synthetic Workflow for Ester Derivatives:

Caption: General workflow for the Fischer esterification of this compound.

The anticancer potential of ester derivatives of this compound is an area of active investigation, drawing parallels from the observed activities of structurally related compounds.

Analogues of this compound and Their Biological Activities

Several analogues of this compound, where the core structure is modified, have been synthesized and evaluated for their biological properties.

Antimicrobial Analogues

A notable analogue is 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) , a chlorinated derivative of thymol. This compound has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity of 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)

| Compound | Organism | Activity | Value |

| 4-Chloro-2-isopropyl-5-methylphenol | S. aureus (MRSA) | MIC | 32 µg/mL[1] |

The study on chlorothymol revealed that it not only inhibits the growth of MRSA but also prevents biofilm formation, a crucial factor in chronic infections.[1]

Anticancer Analogues

Derivatives of 4-chloro-2-aminophenol have been synthesized and shown to possess anticancer and antibacterial activities. Specifically, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been investigated.

Table 3: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

| Compound | Cancer Cell Line | Activity | Value (% Growth Inhibition) |

| 6h (aryl = 3,4,5-trimethoxyphenyl) | SNB-19 (CNS Cancer) | PGI | 65.12[2] |

| 6h (aryl = 3,4,5-trimethoxyphenyl) | NCI-H460 (Non-Small Cell Lung Cancer) | PGI | 55.61[2] |

| 6h (aryl = 3,4,5-trimethoxyphenyl) | SNB-75 (CNS Cancer) | PGI | 54.68[2] |

These compounds were designed based on the pharmacophore of known tubulin inhibitors.[2]

Furthermore, some of these analogues also exhibited promising antibacterial activity.

Table 4: Antibacterial Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

| Compound | Bacterial Strain | Activity | Value (µg/mL) |

| 6c (aryl = 4-nitrophenyl) | E. coli | MIC | 8[2] |

| 6c (aryl = 4-nitrophenyl) | S. aureus | MIC | 8[2] |

| 6e (aryl = 2-chlorophenyl) | E. coli | MIC | - |

| 6e (aryl = 2-chlorophenyl) | S. aureus | MIC | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of derivatives and the evaluation of their biological activity.

General Protocol for Williamson Ether Synthesis

This protocol is a general guideline for the synthesis of ether derivatives from this compound.

-

Deprotonation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

-

Reaction: Allow the mixture to stir at room temperature for 30 minutes.

-

Nucleophilic Attack: Add the desired alkyl halide (1.1 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Fischer Esterification

This protocol provides a general method for the synthesis of ester derivatives.

-

Mixing Reactants: In a round-bottom flask, combine this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

-

Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with an organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography.

Protocol for Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Preparation of Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells.

Structure-Activity Relationship (SAR)

The biological activity of derivatives and analogues of this compound is influenced by the nature and position of substituents on the aromatic ring and the type of functional group attached to the benzylic carbon.

SAR Insights from Analogues:

Caption: Inferred structure-activity relationships for this compound derivatives and analogues.

-

For Antimicrobial Activity: The presence of a chlorine atom on the benzene ring, as seen in chlorothymol, appears to be crucial for its potent activity against MRSA. The lipophilicity introduced by the isopropyl and methyl groups may also contribute to its efficacy.

-

For Anticancer Activity: In the case of the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the nature of the aryl substituent on the oxadiazole ring significantly impacts the anticancer potency. The presence of electron-donating methoxy groups on the aryl ring (as in compound 6h ) was associated with higher growth inhibitory activity against several cancer cell lines.[2]

Conclusion

This compound is a valuable starting material for the synthesis of a variety of derivatives and analogues with potential applications in drug discovery. While the exploration of its direct ether and ester derivatives is still an emerging area, the promising antimicrobial and anticancer activities observed in structurally related compounds highlight the potential of this chemical scaffold. This guide provides a foundational understanding of the synthesis, biological evaluation, and structure-activity relationships of compounds derived from or analogous to this compound, offering a solid starting point for further research and development in this field.

References

- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-Chloro-2-methylbenzyl alcohol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Chloro-2-methylbenzyl alcohol as a versatile pharmaceutical intermediate. The following sections detail its role in the synthesis of key precursors for active pharmaceutical ingredients (APIs), complete with experimental protocols and quantitative data derived from analogous transformations.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its substituted aromatic ring and reactive benzylic alcohol functionality allow for its incorporation into a wide array of molecular scaffolds. While direct synthesis of a specific commercial drug from this intermediate is not prominently documented in publicly available literature, its utility lies in its conversion to key synthons, such as the corresponding aldehyde and halide derivatives. These derivatives are common starting materials in the synthesis of various therapeutic agents, including analgesics and anti-inflammatory drugs.

Key Synthetic Transformations and Protocols

The primary utility of this compound as a pharmaceutical intermediate is realized through its conversion into more reactive species, namely 4-Chloro-2-methylbenzaldehyde and 4-Chloro-2-methylbenzyl halides. These transformations open avenues for a variety of subsequent coupling and functionalization reactions essential in drug synthesis.

Oxidation to 4-Chloro-2-methylbenzaldehyde

The oxidation of this compound to its corresponding aldehyde is a critical step, as benzaldehydes are pivotal intermediates in the synthesis of numerous pharmaceuticals.[2][3] This transformation can be achieved using various oxidizing agents, with methods optimized for yield and selectivity.

Experimental Protocol: Oxidation using Potassium Iodide and Iodine in Water

This protocol is adapted from a general method for the selective oxidation of benzyl alcohols to aldehydes in an aqueous medium, offering an environmentally friendly approach.[4]

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Iodine (I₂)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 mmol), potassium carbonate (1.5 mmol), and 2 mL of water.

-

Stir the mixture at 90°C for 5 minutes.

-

Add an aqueous solution of potassium iodide (0.25 mmol) and iodine (0.025 mol) in 2 mL of water.

-

Add powdered iodine (0.075 mol) portion-wise over five minutes.

-

Continue heating the mixture at 90°C with stirring for the required time (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (2 x 10 mL).

-

Wash the combined organic layers with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent to obtain pure 4-Chloro-2-methylbenzaldehyde.

Quantitative Data (Analogous Reaction):

The following table summarizes typical yields for the oxidation of substituted benzyl alcohols to their corresponding aldehydes using various methods.

| Oxidizing System | Substrate | Product | Yield (%) | Reference |

| KI / I₂ in Water | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 96 | [4] |

| Cu(I)/TEMPO/Air | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | ~65 | [5] |

Diagram: Oxidation Workflow

Caption: General workflow for the oxidation of this compound.

Conversion to 4-Chloro-2-methylbenzyl Chloride

The conversion of the benzylic alcohol to a halide, such as a chloride, transforms it into an excellent electrophile for subsequent nucleophilic substitution reactions. This is a common strategy for introducing the benzyl moiety into a target molecule.[6][7]

Experimental Protocol: Chlorination using Thionyl Chloride

This protocol is a general method for the conversion of benzyl alcohols to benzyl chlorides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 mmol) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl generated.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-methylbenzyl chloride.

-

The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Quantitative Data (Analogous Reaction):

The following table presents data for the chlorination of a similar substituted benzyl alcohol.

| Reagent System | Substrate | Product | Yield (%) | Reference |

| SOCl₂ | p-Methylbenzyl alcohol | p-Methylbenzyl chloride | 88.9 | [8] |

Diagram: Halogenation Workflow

Caption: General workflow for the conversion of this compound to its chloride.

Application in a Hypothetical Anti-Inflammatory Drug Synthesis Pathway

While a specific drug has not been identified, the derivatives of this compound are suitable for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The following diagram illustrates a plausible, generalized pathway where the aldehyde derivative could be used in a multi-component reaction to form a heterocyclic scaffold, a common feature in many anti-inflammatory agents.

Diagram: Hypothetical Drug Synthesis Pathway

Caption: Plausible synthetic route to a potential anti-inflammatory agent.

This compound serves as a readily available and versatile starting material for the synthesis of key pharmaceutical intermediates. Its efficient conversion to the corresponding aldehyde and halide derivatives provides access to a wide range of subsequent chemical transformations, making it a valuable component in the drug discovery and development pipeline, particularly for the synthesis of anti-inflammatory and analgesic compounds. The protocols and data presented herein, based on established chemical methodologies, provide a solid foundation for researchers to explore the full potential of this intermediate in their synthetic endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 8. Page loading... [wap.guidechem.com]

Application Notes and Protocols: 4-Chloro-2-methylbenzyl Alcohol in the Synthesis of a Novel Analgesic Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 4-Chloro-2-methylbenzyl alcohol is not a widely documented precursor in the synthesis of commercially available analgesics, its chemical structure lends itself to the development of novel analgesic agents. This document outlines a detailed application for the use of this compound in the synthesis of a potential non-steroidal anti-inflammatory drug (NSAID) prodrug. The described protocol leverages a well-established esterification method to conjugate this compound with Ibuprofen, a widely used NSAID. This approach aims to create a new chemical entity with potentially modified pharmacokinetic properties, such as altered bioavailability or a different gastrointestinal side-effect profile. The protocols and data presented herein provide a framework for the synthesis, purification, and characterization of this novel compound.

Proposed Synthetic Application: Synthesis of (4-chloro-2-methylbenzyl) 2-(4-isobutylphenyl)propanoate

The primary application of this compound in the context of analgesics is its use as a promoiety in the formation of an ester prodrug of a known NSAID. By masking the carboxylic acid group of an NSAID like Ibuprofen, it is possible to alter its physicochemical properties, which may lead to an improved therapeutic profile. The proposed synthetic target is the ester conjugate of Ibuprofen and this compound, namely (4-chloro-2-methylbenzyl) 2-(4-isobutylphenyl)propanoate.

The synthesis can be efficiently achieved via a Steglich esterification, which is a mild and effective method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3][4] This method is particularly suitable for substrates that may be sensitive to harsher conditions.[3][4]

Synthetic Pathway

The synthetic pathway involves a single-step esterification reaction as depicted below.

Caption: Synthetic route to the Ibuprofen-4-chloro-2-methylbenzyl alcohol ester prodrug.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used without further purification unless otherwise noted. Dichloromethane (DCM) should be dried over calcium hydride and distilled prior to use. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol for the Synthesis of (4-chloro-2-methylbenzyl) 2-(4-isobutylphenyl)propanoate

-

To a solution of Ibuprofen (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filter cake with a small amount of cold DCM.

-

Combine the filtrates and wash successively with 0.5 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ester.

Quantitative Data

The following table summarizes the quantities of reactants and reagents for a representative synthesis, along with the theoretical and expected yield of the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (mg) | Equivalents |

| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 1.0 | 206.3 | 1.0 |

| This compound | C₈H₉ClO | 156.61 | 1.1 | 172.3 | 1.1 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.2 | 247.6 | 1.2 |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 | 12.2 | 0.1 |

| Product: (4-chloro-2-methylbenzyl) 2-(4-isobutylphenyl)propanoate | C₂₁H₂₅ClO₂ | 344.88 | - | 344.9 (Theoretical) | - |

| Expected Yield (85%) | 293.2 |

Logical and Signaling Pathway Diagrams

Experimental Workflow

The overall experimental workflow for the synthesis and purification of the target compound is outlined below.

Caption: Experimental workflow for the synthesis of the Ibuprofen prodrug.

Proposed Mechanism of Action

The synthesized ester is a prodrug that is expected to be inactive in its parent form. In vivo, it is anticipated to undergo hydrolysis, catalyzed by esterases, to release the active drug, Ibuprofen, and the promoiety, this compound. Ibuprofen then exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

Caption: Proposed mechanism of action of the Ibuprofen prodrug.

Conclusion

The protocols and data provided in these application notes demonstrate a viable synthetic route for a novel analgesic prodrug using this compound. This approach highlights the potential for utilizing this benzyl alcohol derivative in the development of new therapeutic agents. Further studies would be required to evaluate the physicochemical properties, hydrolysis kinetics, and the in vivo efficacy and safety profile of the synthesized compound. This work serves as a foundational guide for researchers interested in exploring the synthesis and application of novel NSAID prodrugs.

References

Application of 4-Chloro-2-methylbenzyl Alcohol in Agrochemical Synthesis: A Detailed Overview

Introduction

4-Chloro-2-methylbenzyl alcohol is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its substituted benzyl structure allows for its incorporation into complex molecules, primarily through esterification and etherification reactions, to generate active ingredients for pesticides, including insecticides and herbicides. The presence of the chlorine atom and the methyl group on the benzene ring can significantly influence the biological activity, selectivity, and metabolic stability of the final agrochemical product. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, aimed at researchers, scientists, and professionals in the field of agrochemical development.

Application in Insecticide Synthesis: Pyrethroid Esters

A significant application of substituted benzyl alcohols is in the synthesis of pyrethroid insecticides. Pyrethroids are synthetic compounds structurally related to the natural pyrethrins and are characterized by their high insecticidal activity, low mammalian toxicity, and biodegradability. The general structure of many pyrethroids consists of a specific acid moiety linked via an ester bond to a substituted benzyl alcohol.

In this context, this compound can be utilized to synthesize novel pyrethroid esters. The resulting insecticides are anticipated to exhibit potent activity against a range of insect pests.

Table 1: Hypothetical Physical and Chemical Properties of a Pyrethroid Ester Derived from this compound

| Property | Value |

| IUPAC Name | (4-Chloro-2-methylphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate |

| CAS Number | Not available |

| Molecular Formula | C₁₈H₂₁Cl₃O₂ |

| Molecular Weight | 387.72 g/mol |